molecular formula C6HBrF3NO2 B3153623 2-Bromo-1,3,5-trifluoro-4-nitrobenzene CAS No. 762297-93-8

2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Cat. No.: B3153623
CAS No.: 762297-93-8
M. Wt: 255.98 g/mol
InChI Key: SYTFXOAIAHTGBO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is an organic compound with the molecular formula C6HBrF3NO2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene typically involves the bromination of 1,3,5-trifluoro-4-nitrobenzene. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,5-trifluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1,3,5-trifluoro-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in the development of novel therapeutic agents, particularly in the treatment of diseases where halogenated aromatic compounds show efficacy.

    Industry: Utilized in the manufacture of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene is primarily based on its ability to interact with biological molecules through halogen bonding and other non-covalent interactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The bromine and fluorine atoms can form halogen bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

  • 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 3-Chloro-4-fluoronitrobenzene
  • 1-Fluoro-2-nitrobenzene

Comparison: 2-Bromo-1,3,5-trifluoro-4-nitrobenzene is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of three fluorine atoms enhances the electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions compared to compounds with fewer fluorine atoms .

Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTFXOAIAHTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (1.3° C.) mixture of 1-bromo-2,4,6-trifluorobenzene (30.0 g, 142 mmol) and H2SO4 (115 mL) was added HNO3 (68%, 102 mL) over 1.5 h at such a rate that the internal temperature was <8° C. After stirring at 0° C. for 2 h, the resulting mixture was poured into ice water (1850 mL), stirred vigorously for 30 min and extracted with CH2Cl2 (3×600 mL). The combined organic layers were washed with water (2×600 mL), dried over MgSO4, filtered and concentrated in vacuo to give the desired product as a clear yellow oil (35.0 g, 99% yield). 1H NMR (CDCl3) δ 7.01 (ddd, J=2.4, 7.8, 9.3 Hz, 1H); 19F NMR (CDCl3) δ −116.20 to −116.10, −107.73 to −107.71, −93.80 to −93.70.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1850 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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